![molecular formula C17H24F2N2O2S B2797695 N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 953143-85-6](/img/structure/B2797695.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including some antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a cyclopentyl group and a sulfonamide group attached to a difluorobenzene ring.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in the molecule. Piperidines are known to undergo reactions such as N-alkylation, N-acylation, and quaternization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis of Piperazine Derivatives
This compound, which contains a piperazine moiety, can be used in the synthesis of various piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Development of CDK2 Inhibitors
The compound can be used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Anti-Cancer Applications
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This suggests that the compound could have potential applications in cancer treatment.
Development of PKB Inhibitors
The compound can also be used in the development of PKB inhibitors . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Mechanism of Action
Target of Action
The primary targets of the compound “N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide” are currently unknown . This compound is used in scientific research and has diverse applications, ranging from medicinal chemistry to drug discovery.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level that can affect the function of the target .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is a key factor in its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2S/c18-14-5-6-17(16(19)11-14)24(22,23)20-12-13-7-9-21(10-8-13)15-3-1-2-4-15/h5-6,11,13,15,20H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBZCAUMQSNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide |
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